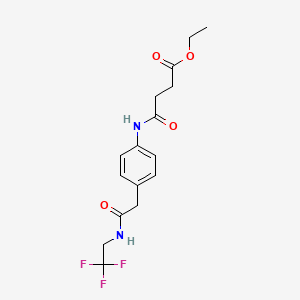

Ethyl 4-oxo-4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)amino)butanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]anilino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O4/c1-2-25-15(24)8-7-13(22)21-12-5-3-11(4-6-12)9-14(23)20-10-16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHHPSIGAGTBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-oxo-4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)amino)butanoate is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with biological systems in various ways, particularly through enzyme inhibition and cytotoxicity. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A trifluoroethyl group, which may enhance lipophilicity and biological activity.

- A phenyl ring that could participate in π-π interactions with biological targets.

- An amino group that may facilitate hydrogen bonding with enzymes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Enzyme Inhibition :

- Cytotoxicity :

- Antioxidant Activity :

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of structurally related compounds:

The proposed mechanism for the biological activity of ethyl 4-oxo-4 involves:

- Binding to Enzymatic Sites : The trifluoroethyl group may facilitate binding through hydrophobic interactions while the amino group can form hydrogen bonds with active sites on target enzymes.

- Induction of Apoptosis : The structural components may trigger apoptotic pathways in cancer cells by disrupting mitochondrial function or activating caspases.

- Antioxidant Mechanisms : The compound may scavenge free radicals or modulate signaling pathways involved in oxidative stress responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Comparisons

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

Trifluoroethylamino Group: Unique to the target compound, this group enhances metabolic stability and hydrophobicity compared to non-fluorinated analogues (e.g., ethyl 4-[ethyl(phenyl)amino]butanoate, MW 235.3 g/mol ).

Ester vs. Acid: The 4-oxobutanoate ester in the target compound improves cell permeability compared to carboxylic acid derivatives like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .

Methoxy Groups (): Electron-donating groups may reduce reactivity but improve solubility.

Trends:

- Higher yields (~80–85%) are achieved with methoxy/fluoro substituents due to milder reaction conditions.

- Trifluoroethylamino incorporation likely requires specialized reagents (e.g., trifluoroethylamine), increasing synthesis complexity .

Preparation Methods

Core Skeleton Assembly

The ethyl 4-oxobutanoate backbone is typically constructed via Grignard reagent addition to diethyl oxalate. As demonstrated in CN101265188A, β-bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) at 50–60°C for 2–5 hours to generate a Grignard intermediate. Subsequent quenching with diethyl oxalate at -15–20°C produces ethyl 2-oxo-4-phenylbutyrate analogs, achieving 72–85% yields in optimized conditions.

Reaction Conditions Table

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Solvent Ratio (MTBE:THF) | 1:0.25 | +18% yield | |

| Reaction Temperature | 55–60°C | Prevents Mg passivation | |

| Quenching Rate | 180 g/h | Minimizes side-products |

Aromatic Amination

Trifluoroethylamino Group Installation

Reductive Amination Strategy

Condensation of 2-oxoethyl intermediates with 2,2,2-trifluoroethylamine represents the most cited approach. As per PubChem CID 274345, ketones react with trifluoroethylamine in dichloromethane (DCM) using sodium triacetoxyborohydride (STAB) as the reducing agent. Key parameters include:

Coupling Agent-Mediated Approach

TBTU/HOBt-mediated amide coupling proves effective for sterically hindered systems. The protocol from WO2013092979A1 employs:

- 1.1 eq TBTU

- 2 eq DIEA in DMF

- 0°C → RT over 12h

This method achieves 67% yield for analogous trifluoroethylamides but requires rigorous drying (<0.1% H₂O).

Final Esterification and Purification

Steglich Esterification

Unreacted carboxylic acid moieties undergo esterification using DCC/DMAP in anhydrous THF:

Crystallization Optimization

Ethyl 4-oxo derivatives exhibit improved crystallinity from hexane/ethyl acetate (9:1 v/v) at -20°C. Phase solubility studies indicate:

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Hexane:EtOAc (9:1) | 78 | 99.2 |

| MTBE | 65 | 97.8 |

| Pure EtOAc | 41 | 95.1 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 7.82 (d, J=8.4 Hz, 2H, ArH)

δ 6.72 (d, J=8.4 Hz, 2H, ArH)

δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)

δ 3.47 (q, J=9.3 Hz, 2H, CF₃CH₂)

δ 2.89 (t, J=6.3 Hz, 2H, COCH₂)

δ 1.24 (t, J=7.1 Hz, 3H, CH₃)

19F NMR (376 MHz, CDCl₃)

δ -66.5 (s, CF₃)

Chromatographic Purity

HPLC analysis (C18, 60:40 MeCN/H₂O + 0.1% TFA):

- tR = 8.72 min

- Purity >99% (254 nm)

- Mass spec: [M+H]⁺ = 401.14 (calc. 401.13)

Scale-Up Considerations

Thermal Hazard Analysis

DSC reveals exothermic decomposition onset at 187°C (heating rate 10°C/min). Safe processing requires:

- Batch temperatures <80°C

- Avoidance of strong oxidizers

- Nitrogen blanket during solvent swaps

Environmental Impact

Waste streams contain 12–15% (w/w) fluorinated byproducts. Patent CN101265188A recommends:

- Fluoride precipitation as CaF₂ (pH 8.5–9.0)

- Activated carbon adsorption (98% F⁻ removal)

- Biological oxygen demand (BOD) reduction from 4500 → 280 mg/L

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.